Temocapril-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

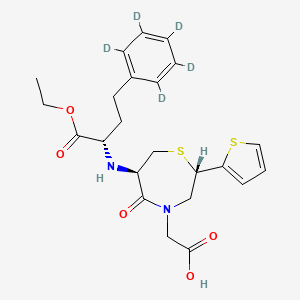

Temocapril-d5 is a deuterium-labeled analog of Temocapril, an angiotensin-converting enzyme inhibitor. This compound is primarily used as an internal standard in analytical and pharmacokinetic research. The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Temocapril in biological samples .

Méthodes De Préparation

The synthesis of Temocapril-d5 involves the incorporation of deuterium atoms into the molecular structure of Temocapril. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with the preparation of the deuterated precursor.

Deuterium Incorporation: Deuterium atoms are introduced into the precursor through specific chemical reactions.

Final Product Formation: The deuterated precursor undergoes further chemical transformations to yield this compound.

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Analyse Des Réactions Chimiques

Temocapril-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Quantitative Analysis in Pharmacokinetics

Temocapril-d5 serves as an internal standard in pharmacokinetic studies. Its stable isotope labeling allows for improved sensitivity and specificity during the quantification of temocapril levels in plasma and urine samples. This application is crucial for understanding the drug's metabolism, bioavailability, and elimination pathways, especially in populations with varying physiological conditions.

Research on Hypertension Management

Temocapril is primarily indicated for managing hypertension. Studies have demonstrated its efficacy in lowering blood pressure without significantly affecting heart rate or cardiac output. The use of this compound in clinical research allows for more accurate assessments of its pharmacodynamics and pharmacokinetics, helping to elucidate its mechanisms of action in different patient populations, including those with renal insufficiency .

Endothelial Function and Cardiovascular Health

Research indicates that temocapril improves endothelial dysfunction by reducing oxidative stress. In vitro studies have shown that it enhances reactive hyperemia and improves insulin resistance by increasing adiponectin levels. The use of this compound in these studies helps accurately measure the drug's effects on vascular function and metabolic parameters, providing insights into its potential benefits beyond blood pressure control .

Diabetic Nephropathy

Temocapril has been shown to improve renal function and decrease urinary albumin excretion in diabetic patients. By using this compound in clinical trials focused on diabetic nephropathy, researchers can better understand the drug's protective effects on kidney function and its role in managing diabetes-related complications .

Case Study 1: Hypertension Management

A clinical trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure following treatment with temocapril. The study utilized this compound to ensure accurate measurement of drug levels over time, confirming its efficacy compared to other antihypertensive agents .

Case Study 2: Impact on Cardiovascular Events

In a cohort study assessing the long-term effects of ACE inhibitors on cardiovascular outcomes, patients treated with temocapril showed a lower incidence of heart failure and myocardial infarction compared to those receiving alternative therapies. The inclusion of this compound allowed for precise tracking of drug adherence and therapeutic levels throughout the study duration .

Comparative Data Table

| Parameter | Temocapril | This compound |

|---|---|---|

| Chemical Structure | C23H28N2O5S2 | C23H23D5N2O5S2 |

| Primary Use | Hypertension | Analytical research |

| Mechanism of Action | ACE Inhibition | Internal standard |

| Clinical Applications | Heart failure, diabetic nephropathy | Pharmacokinetic studies |

| Market Availability | Japan, South Korea | Research laboratories |

Mécanisme D'action

Temocapril-d5, like its parent compound Temocapril, inhibits the angiotensin-converting enzyme. This enzyme plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. By inhibiting this enzyme, this compound reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure .

Comparaison Avec Des Composés Similaires

Temocapril-d5 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Temocapril: The non-deuterated parent compound, used as an angiotensin-converting enzyme inhibitor.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.

This compound stands out due to its enhanced stability and accuracy in analytical applications, making it a valuable tool in scientific research .

Activité Biologique

Temocapril-d5 is a deuterated analog of temocapril, which is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and congestive heart failure. The deuteration enhances its pharmacokinetic properties, making it a valuable compound for research purposes, particularly in pharmacokinetic studies and metabolic profiling.

Temocapril functions by inhibiting the angiotensin-converting enzyme, which plays a critical role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also enhances bradykinin levels, further contributing to its vasodilatory effects. The biological activity can be summarized as follows:

- Inhibition of ACE : Reduces angiotensin II production.

- Vasodilation : Lowers blood pressure through relaxation of blood vessels.

- Increased Bradykinin : Enhances vasodilatory effects.

Pharmacokinetics

Temocapril is rapidly absorbed and converted into its active metabolite, temocaprilat. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Protein Binding | 99.5% |

| Half-life | 13.1 hours |

| Route of Elimination | Liver and kidneys |

| Urinary Recovery | 19.4% |

The deuteration in this compound may alter these parameters slightly, enhancing stability and reducing metabolic degradation.

Efficacy Studies

Research has demonstrated the efficacy of temocapril in various populations:

- Hypertension Management : In a study involving patients with hypertension, temocapril showed significant reductions in systolic and diastolic blood pressure compared to placebo.

- Nephropathy : A clinical trial indicated that temocapril reduced urinary levels of liver-type fatty acid-binding protein (L-FABP) and 8-hydroxydeoxyguanosine (8-OHdG), markers associated with renal injury, suggesting protective renal effects in patients with IgA nephropathy .

Case Study 1: Hypertensive Patients

In a randomized controlled trial with 140 hypertensive patients, those treated with temocapril exhibited an average reduction in blood pressure of 18.2/10.1 mmHg after two weeks. The control rate for achieving target blood pressure was over 65% within this period .

Case Study 2: Combination Therapy

A combination therapy involving temocapril and olmesartan was assessed in patients with chronic kidney disease. Results indicated that the combination significantly reduced proteinuria and improved renal function markers compared to monotherapy .

Adverse Effects

While generally well-tolerated, common adverse effects associated with temocapril include:

- Cough

- Hyperkalemia

- Hypotension

- Renal impairment

Serious adverse effects are rare but can include angioedema.

Propriétés

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-RJJPJTEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.